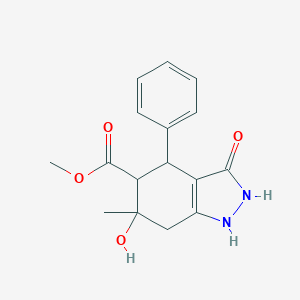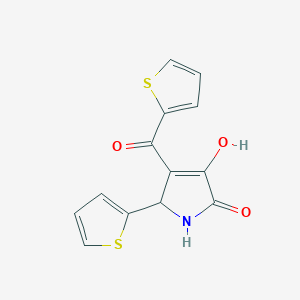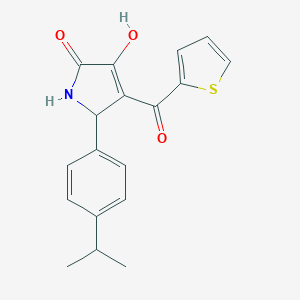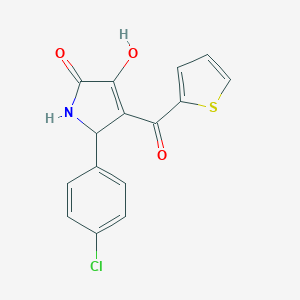![molecular formula C26H29NO5 B282395 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHPI and has been synthesized using various methods.
作用機序
The mechanism of action of CHPI is not fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in the body. CHPI has been found to inhibit the activity of matrix metalloproteinases (MMPs) which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of nitric oxide synthase (NOS) which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
CHPI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of NOS which is involved in the regulation of blood flow. CHPI has been found to have vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using CHPI in lab experiments is that it has been found to have anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent neuronal damage. However, one limitation of using CHPI in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on CHPI. One direction is to further study its potential use in cancer treatment. Research can focus on optimizing the synthesis method of CHPI and testing its efficacy in animal models. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease. Research can focus on understanding its mechanism of action and testing its efficacy in animal models. Finally, research can focus on developing derivatives of CHPI that may have improved efficacy and fewer side effects.
合成法
The synthesis method of CHPI involves the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 4-isopropyl-3-phenylbut-3-en-2-one. This intermediate is then reacted with ethylene glycol monomethyl ether to form 4-cinnamoyl-3-hydroxy-1-[2-(2-methoxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is hydrolyzed using sodium hydroxide to form CHPI.
科学的研究の応用
CHPI has been studied for its potential applications in various fields such as cancer treatment, cardiovascular diseases, and neurological disorders. Research has shown that CHPI has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. CHPI has been studied for its potential use in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory effects and can improve blood flow. CHPI has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. It has been found to have neuroprotective effects and can prevent neuronal damage.
特性
分子式 |
C26H29NO5 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-[(E)-3-phenylprop-2-enoyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H29NO5/c1-18(2)20-9-11-21(12-10-20)24-23(22(29)13-8-19-6-4-3-5-7-19)25(30)26(31)27(24)14-16-32-17-15-28/h3-13,18,24,28,30H,14-17H2,1-2H3/b13-8+ |
InChIキー |
HEQTYGDOUJKCIL-MDWZMJQESA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)

![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)





![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)